molecular formula C25H24N4O5S B3006317 4-(N,N-dimethylsulfamoyl)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1105236-72-3

4-(N,N-dimethylsulfamoyl)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

Katalognummer: B3006317
CAS-Nummer: 1105236-72-3
Molekulargewicht: 492.55
InChI-Schlüssel: JJXNVXOMGQJVAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(N,N-dimethylsulfamoyl)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring. The amide nitrogen is linked to a 3,4-dihydroquinazolin-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a benzamide moiety at position 6.

Eigenschaften

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-16-26-23-14-7-18(15-22(23)25(31)29(16)19-8-10-20(34-4)11-9-19)27-24(30)17-5-12-21(13-6-17)35(32,33)28(2)3/h5-15H,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXNVXOMGQJVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(N,N-dimethylsulfamoyl)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a synthetic derivative belonging to the class of quinazoline compounds. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H20N2O4S
  • Molecular Weight : 348.4 g/mol
  • IUPAC Name : 4-(dimethylsulfamoyl)-N-[(2-methoxyphenyl)methyl]benzamide

The chemical structure is characterized by the presence of a quinazoline moiety, which is known for its diverse pharmacological activities.

Research indicates that compounds containing quinazoline structures often exhibit a range of biological activities, primarily through the inhibition of specific enzymes or receptors involved in disease processes. The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as BACE (Beta-site APP Cleaving Enzyme), which is crucial in the pathogenesis of Alzheimer's disease .
  • Anticancer Activity : Quinazoline derivatives have been investigated for their potential as anticancer agents, with some studies indicating that they can induce apoptosis in cancer cells .

Biological Activity and Therapeutic Applications

The biological activity of 4-(N,N-dimethylsulfamoyl)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide has been evaluated in various studies:

Anticancer Properties

A study published in 2019 explored the anticancer effects of related quinazoline derivatives, demonstrating their ability to sensitize cancer cells to radiation therapy. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Effects

Inhibition of BACE1 has implications for neurodegenerative diseases. Compounds similar to this one have shown promise in reducing amyloid-beta peptide levels in vitro, suggesting a potential role in Alzheimer's disease management .

Data Summary from Case Studies

StudyCompoundFindings
Ghorab et al. (2019)N-alkyl derivativesInduced apoptosis in cancer cells; radiosensitizing effects observed.
Patents (EP2281824A1)BACE inhibitorsDemonstrated inhibition of amyloid-beta secretion; potential for Alzheimer's treatment.

Wissenschaftliche Forschungsanwendungen

The compound 4-(N,N-dimethylsulfamoyl)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Structure and Properties

Structural Features

The compound features a sulfonamide group, a benzamide moiety, and a quinazoline derivative, which collectively contribute to its biological activity. The presence of the methoxyphenyl group is significant for its interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . The quinazoline structure is known for its ability to inhibit various kinases involved in cancer progression. Studies have shown that derivatives of quinazoline can exhibit selective cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity

A study conducted on similar quinazoline derivatives demonstrated that modifications at the benzamide position significantly enhanced antiproliferative effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial activity. The dimethylsulfamoyl moiety in this compound may enhance its ability to inhibit bacterial growth.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that related compounds showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The effectiveness was attributed to the inhibition of folate synthesis pathways .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

Research has highlighted the inhibitory effects of sulfamoyl compounds on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition could lead to therapeutic applications in treating conditions like glaucoma and edema .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Quinazoline Derivative AAntitumorMCF-7 Cells
Sulfamoyl Compound BAntimicrobialE. coli
Sulfamoyl Compound CEnzyme InhibitionCarbonic Anhydrase

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related benzamide derivatives from the evidence, focusing on substituents, heterocyclic cores, and molecular properties.

Structural Features and Substituent Analysis

Compound Name (Reference) Sulfamoyl Substituent Heterocyclic Core Key Substituents Molecular Formula (MW)
Target Compound N,N-Dimethyl 3,4-Dihydroquinazolin-4-one 3-(4-Methoxyphenyl), 2-methyl, benzamide Likely C₃₀H₂₉N₄O₅S (est. ~581 g/mol)
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide None Quinazoline 6-Bromo, 4-phenyl, 4-methylphenyl C₂₉H₂₂BrN₃O (548.4 g/mol)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide N,N-Diethyl Thiazole 4-Nitrophenyl C₁₉H₁₉N₄O₅S₂ (479.5 g/mol)
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide N,N-Dipropyl 1,3,4-Oxadiazole 5-(3-Methoxyphenyl) C₂₂H₂₆N₄O₅S (482.5 g/mol)
4-(N,N-Diethylsulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide N,N-Diethyl 1,3,4-Oxadiazole 5-(3-Methylsulfonylphenyl) C₂₀H₂₂N₄O₆S₂ (478.5 g/mol)
N-(4-(Benzothiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide N-Cyclohexyl-N-methyl Benzothiazole 3-Hydroxyphenyl C₂₇H₂₇N₃O₄S₂ (521.7 g/mol)
Key Observations:

Sulfamoyl Group Variations :

  • The target compound’s N,N-dimethylsulfamoyl group is less sterically hindered compared to bulkier analogues like N,N-dipropyl or N-cyclohexyl-N-methyl . Smaller substituents may enhance solubility or membrane permeability.
  • Electron-withdrawing groups (e.g., methylsulfonyl in ) or electron-donating groups (e.g., methoxy in ) on adjacent rings could modulate electronic properties and binding interactions.

Heterocyclic Cores: The 3,4-dihydroquinazolin-4-one core in the target compound is distinct from quinazoline , thiazole , oxadiazole , or benzothiazole . Dihydroquinazolinones are known for kinase inhibition, whereas oxadiazoles and thiazoles often improve metabolic stability .

Substituent Impact: The 4-methoxyphenyl group on the target compound’s quinazolinone may enhance π-π stacking, whereas bromine in could facilitate halogen bonding. Polar groups like 3-hydroxyphenyl or nitrophenyl may influence solubility and target affinity.

Hypothetical Pharmacological Implications

  • Dimethylsulfamoyl vs.
  • Dihydroquinazolinone vs. Oxadiazole/Thiazole: The former’s partial saturation might confer conformational flexibility, whereas aromatic heterocycles (e.g., oxadiazole) enhance rigidity and stability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use controlled stoichiometry of reagents (e.g., O-benzyl hydroxylamine HCl and potassium carbonate) to minimize side reactions. Scale reactions cautiously (e.g., 125 mmol scale) to maintain reproducibility .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts. Monitor purity via TLC or HPLC.
  • Catalyst Selection : Consider trichloroisocyanuric acid (TCICA) for efficient activation of intermediates, as demonstrated in analogous benzamide syntheses .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the dimethylsulfamoyl group (δ ~3.0 ppm for CH3) and quinazolinone carbonyl (δ ~170 ppm) .
  • FT-IR : Confirm the presence of sulfonamide (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) with <2 ppm error .

Q. What preliminary assays are suitable for screening the compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., proteases or kinases) to measure IC50 values .
  • Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the dimethylsulfamoyl group and enzyme active sites (e.g., hydrogen bonding with catalytic residues).
  • MD Simulations : Run 100 ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS to identify in vivo metabolites (e.g., cytochrome P450-mediated oxidation) that reduce activity .
  • Pharmacokinetic Studies : Measure plasma half-life (t1/2) and bioavailability in rodent models to optimize dosing regimens .
  • Formulation Adjustments : Incorporate PEGylation or liposomal encapsulation to enhance solubility and tissue penetration .

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?

  • Methodological Answer :

  • Isolation and Characterization : Purify byproducts via preparative HPLC and analyze via 2D NMR (COSY, HSQC) to assign structures .
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation under varying temperatures/pH .
  • DFT Calculations : Model transition states (e.g., Gaussian 09) to identify energetically favorable pathways for dimerization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.